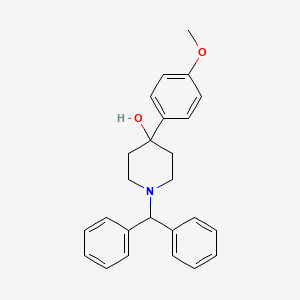

1-Benzhydryl-4-(4-methoxyphenyl)piperidin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

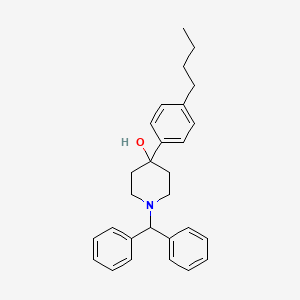

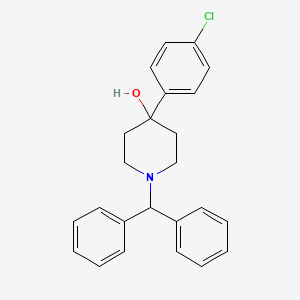

1-benzhidril-4-(4-metoxifenil)piperidin-4-ol es un compuesto químico que pertenece a la clase de derivados de piperidina. Se caracteriza por la presencia de un grupo benzhidrilo y un grupo metoxifenilo unidos a un núcleo de piperidin-4-ol.

Métodos De Preparación

La síntesis de 1-benzhidril-4-(4-metoxifenil)piperidin-4-ol típicamente involucra los siguientes pasos:

Materiales de partida: La síntesis comienza con cloruro de benzhidrilo y 4-metoxifenilpiperidina.

Condiciones de reacción: La reacción se lleva a cabo en presencia de una base, como hidróxido de sodio, y un solvente, como etanol.

Procedimiento: El cloruro de benzhidrilo se hace reaccionar con 4-metoxifenilpiperidina bajo condiciones de reflujo para formar el producto deseado.

Análisis De Reacciones Químicas

1-benzhidril-4-(4-metoxifenil)piperidin-4-ol experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio para formar las cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como hidruro de litio y aluminio para producir derivados de alcohol.

Aplicaciones Científicas De Investigación

1-benzhidril-4-(4-metoxifenil)piperidin-4-ol tiene varias aplicaciones de investigación científica:

Química Medicinal: Se ha estudiado su potencial como agente anticonvulsivo.

Farmacología: El compuesto ha sido evaluado por su actividad como antagonista de CCR5, lo cual es relevante en el contexto del tratamiento del VIH.

Estudios Biológicos: Se ha utilizado en ensayos de unión a ligando para estudiar interacciones con receptores y vías de señalización.

Mecanismo De Acción

El mecanismo de acción de 1-benzhidril-4-(4-metoxifenil)piperidin-4-ol involucra su interacción con dianas moleculares específicas:

Receptor CCR5: El compuesto actúa como un antagonista del receptor CCR5, que es un receptor acoplado a proteína G involucrado en la entrada del VIH a las células huésped.

Vías de Señalización: El compuesto modula las vías de señalización al inhibir la actividad de la adenilato ciclasa y la actividad de los canales de calcio, lo que lleva a efectos posteriores en las funciones celulares.

Comparación Con Compuestos Similares

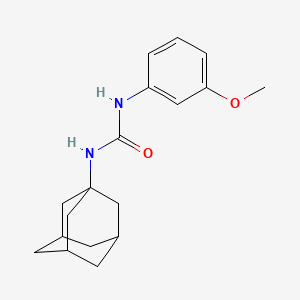

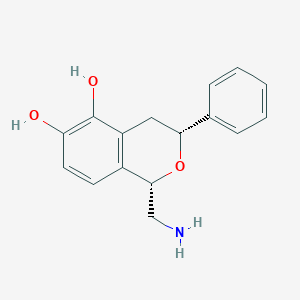

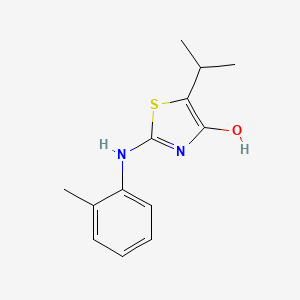

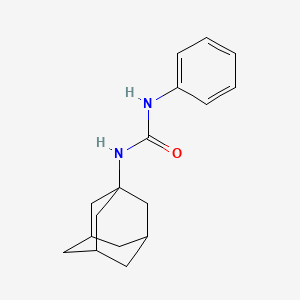

1-benzhidril-4-(4-metoxifenil)piperidin-4-ol puede compararse con otros compuestos similares:

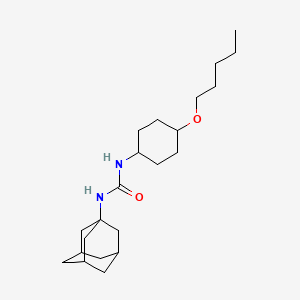

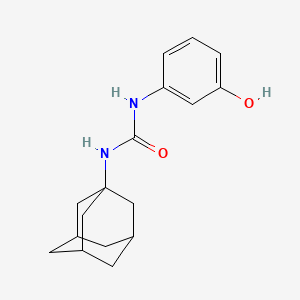

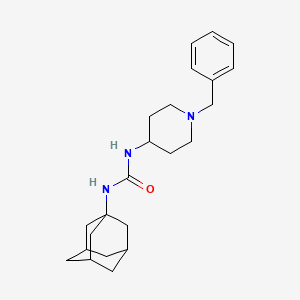

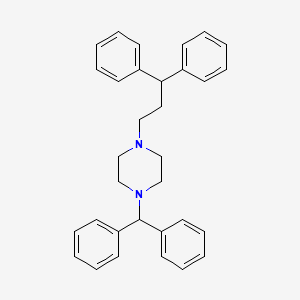

1-benzhidril-4-(3-(piperidin-4-il)propil)piperidina sulfonamidas: Estos compuestos tienen características estructurales similares y se han estudiado por sus propiedades anticonvulsivas.

Derivados de Piperidina: Otros compuestos basados en piperidina, como la piperina, se han explorado por sus actividades biológicas, incluidos los efectos antioxidantes y antiinflamatorios.

Propiedades

Fórmula molecular |

C25H27NO2 |

|---|---|

Peso molecular |

373.5 g/mol |

Nombre IUPAC |

1-benzhydryl-4-(4-methoxyphenyl)piperidin-4-ol |

InChI |

InChI=1S/C25H27NO2/c1-28-23-14-12-22(13-15-23)25(27)16-18-26(19-17-25)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,24,27H,16-19H2,1H3 |

Clave InChI |

UWUHHENFQBTZCW-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)C2(CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.